molecular formula C13H16FN3O B11747103 3-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)phenol CAS No. 1855945-79-7

3-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)phenol

Cat. No.: B11747103
CAS No.: 1855945-79-7
M. Wt: 249.28 g/mol
InChI Key: JZUXSRURHFDAIX-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)phenol can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group and pyrazole ring may interact with enzymes or receptors, leading to modulation of biological processes . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

3-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)phenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties .

Properties

CAS No.

1855945-79-7

Molecular Formula

C13H16FN3O

Molecular Weight

249.28 g/mol

IUPAC Name

3-[[[2-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol

InChI

InChI=1S/C13H16FN3O/c1-10-8-16-17(6-5-14)13(10)15-9-11-3-2-4-12(18)7-11/h2-4,7-8,15,18H,5-6,9H2,1H3

InChI Key

JZUXSRURHFDAIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)CCF)NCC2=CC(=CC=C2)O

Origin of Product

United States

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